N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and a pyrrolidine-3-carboxamide moiety modified with a furan-2-ylmethyl group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration. The thiadiazole ring contributes to electron-deficient characteristics, while the cyclopropyl substituent enhances steric stability.
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O3S/c20-12-6-10(7-19(12)8-11-2-1-5-22-11)13(21)16-15-18-17-14(23-15)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2,(H,16,18,21) |
InChI Key |
HWGDBAXRGRYRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesized derivatives of this compound, focusing on their biological activity, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O4S |
| Molecular Weight | 367.39 g/mol |
| CAS Number | 1232826-62-8 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro studies demonstrated that certain derivatives showed potent activity against A549 human lung adenocarcinoma cells. For instance, compounds modified from the original structure exhibited varying degrees of cytotoxicity when tested at a concentration of 100 µM for 24 hours. The results were compared to cisplatin, a standard chemotherapy agent.
Table 1: Anticancer Activity of Selected Derivatives
| Compound | IC50 (µM) | Cell Line | Activity Level |
|---|---|---|---|
| Original | >100 | A549 | Weak |
| Derivative A | 15 | A549 | High |
| Derivative B | 30 | A549 | Moderate |
| Cisplatin | 10 | A549 | High |
The mechanism underlying the anticancer activity is believed to involve the disruption of cellular processes through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Studies have reported that certain derivatives demonstrate selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Original | Staphylococcus aureus | 32 µg/mL |
| Derivative C | Staphylococcus aureus | 8 µg/mL |
| Derivative D | Escherichia coli | 64 µg/mL |
The antimicrobial action is likely mediated through the inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A study conducted by researchers in Lithuania demonstrated that specific derivatives exhibited an IC50 value significantly lower than that of cisplatin against A549 cells, suggesting a potential for development as a new therapeutic agent .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties against resistant strains. The results indicated that modifications to the thiadiazole ring enhanced the efficacy against resistant Staphylococcus aureus .
- Structure–Activity Relationship (SAR) : Research evaluating various structural modifications revealed that substituents on the furan ring significantly influenced both anticancer and antimicrobial activities, providing insights for future drug design .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Compounds containing thiadiazole and furan rings have been reported to exhibit significant antibacterial and antifungal properties. The incorporation of the cyclopropyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration.
- Case Study : A study on related thiadiazole compounds demonstrated effective inhibition against strains of Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics.
-
Anticancer Properties
- The compound has shown promise in anticancer research, particularly due to its ability to interact with cellular targets involved in tumor growth.
- Case Study : In vitro studies revealed that similar structures with thiadiazole moieties exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer progression.
-
Anti-inflammatory Effects
- Research indicates that compounds with similar structural motifs may serve as inhibitors of inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis.
- Case Study : A related compound was evaluated for its anti-inflammatory activity using in silico molecular docking techniques, showing promising interactions with 5-lipoxygenase (5-LOX), suggesting a pathway for further exploration.
Synthetic Routes
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves several key steps:
-
Formation of the Thiadiazole Ring
- Reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the thiadiazole structure.
-
Introduction of the Furan Ring
- Utilizing cyclization reactions involving furan derivatives to incorporate the furan moiety into the structure.
-
Attachment of the Cyclopropyl Group
- Employing cyclopropyl halides in the presence of bases to attach the cyclopropyl group effectively.
-
Final Assembly
- Combining all components through amide bond formation to achieve the final compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the thiadiazole substituents and aryl/heteroaryl groups on the pyrrolidine ring. Key differences in molecular features and bioactivity are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
*Estimated based on structural analogs.
Key Findings :
tert-Butyl: Increases lipophilicity, favoring membrane penetration in agrochemical applications .
Pyrrolidine Substituent Effects: Furan-2-ylmethyl: The furan moiety’s electron-rich aromatic system may facilitate interactions with hydrophobic pockets in enzymes, differing from halogenated phenyl groups (e.g., 4-chlorophenyl in ) that prioritize electrophilic interactions. 3-Methoxyphenyl: The methoxy group improves solubility and may modulate pharmacokinetics compared to non-polar substituents .
Bioactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
